

Vintafolide: A Technical Guide to Its Discovery, Development, and Discontinuation

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An In-depth Review for Researchers and Drug Development Professionals

Introduction

Vintafolide (also known as EC145 or MK-8109) is an investigational small molecule drug conjugate (SMDC) designed as a targeted therapy for cancers overexpressing the folate receptor (FR).[1][2] It represents a pioneering effort to selectively deliver a potent cytotoxic agent to tumor cells while minimizing exposure to healthy tissues. Vintafolide is composed of three key components: folic acid as the targeting ligand, a cleavable disulfide-based linker system, and the vinca alkaloid cytotoxic agent, desacetylvinblastine hydrazide (DAVLBH).[3][4] Developed by Endocyte and later in partnership with Merck & Co., its clinical journey was closely intertwined with a companion imaging agent, Etarfolatide (EC20), designed to identify patients most likely to respond to the therapy.[1][5] This guide provides a detailed technical overview of the discovery, mechanism of action, and clinical development history of Vintafolide.

Discovery and Rationale: The Folate Receptor as a Therapeutic Target

The scientific rationale for **Vintafolide** is rooted in the unique expression pattern of the folate receptor alpha ($FR\alpha$). Folate is an essential vitamin required for the synthesis of nucleotides and DNA replication, processes that are highly active in rapidly dividing cells.[3]



- Expression in Cancer: FRα is a high-affinity receptor that is frequently overexpressed on the surface of various epithelial malignancies, including over 80% of ovarian cancers, as well as non-small cell lung, endometrial, renal, and breast cancers.[4][6][7] Its expression is generally restricted on normal tissues, where it is typically confined to the apical surfaces of polarized epithelia, making it largely inaccessible to agents in the bloodstream.[3][7]
- Prognostic Significance: In several cancers, including ovarian cancer, high FRα expression is associated with advanced tumor stage, higher grade, and a poorer prognosis, further validating it as a compelling therapeutic target.[3][4][8]

This differential expression profile provides a therapeutic window, allowing for the targeted delivery of cytotoxic agents specifically to cancer cells. **Vintafolide** was engineered to exploit this by using folic acid, the natural ligand for FR α , to chauffeur a potent chemotherapy drug directly to the tumor site.[4][9]

Vintafolide: Chemistry and Mechanism of Action

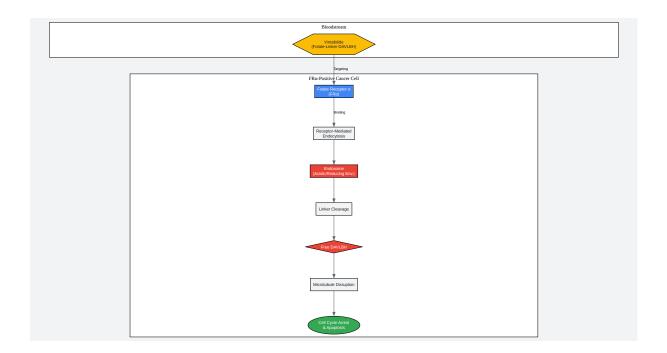
Vintafolide is a meticulously designed conjugate that links the targeting moiety to the cytotoxic payload.

- Chemical Structure: It consists of folic acid covalently linked to DAVLBH. This linkage is achieved via a hydrophilic peptide spacer and a reducible, self-immolative disulfide linker.[2]
 [3][10] The hydrophilic spacer renders the otherwise insoluble DAVLBH readily soluble in aqueous solutions, enabling intravenous administration.[3][11]
- Mechanism of Action: The therapeutic activity of Vintafolide follows a multi-step, receptormediated process:
 - Binding: Vintafolide circulates in the bloodstream and binds with high affinity (Kd ~0.1 nM) to FRα on the surface of cancer cells.[3][11]
 - Internalization: The entire Vintafolide-FRα complex is then drawn into the cell through receptor-mediated endocytosis, forming an intracellular vesicle called an endosome.[1][4]
 [7]
 - Payload Release: The endosome's internal environment becomes increasingly acidic (pH
 ~5). This acidic and reducing environment facilitates the cleavage of the disulfide bond in



the linker.[2][4][10]

Cytotoxicity: This cleavage releases the active DAVLBH payload into the cell's cytoplasm.
 DAVLBH is a potent microtubule-destabilizing agent (a vinca alkaloid) that binds to tubulin, preventing the formation of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the M phase and ultimately triggers apoptosis (programmed cell death).[2][3][4]



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Vintafolide's receptor-mediated mechanism of action.

Companion Diagnostic: Etarfolatide (99mTc-EC20)

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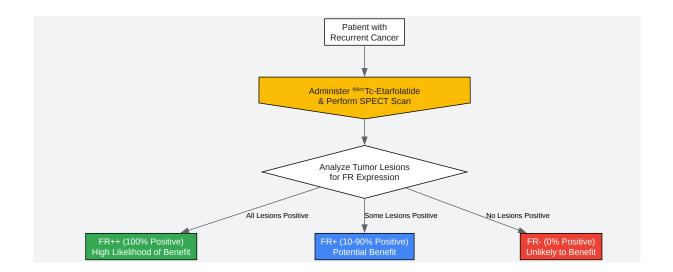




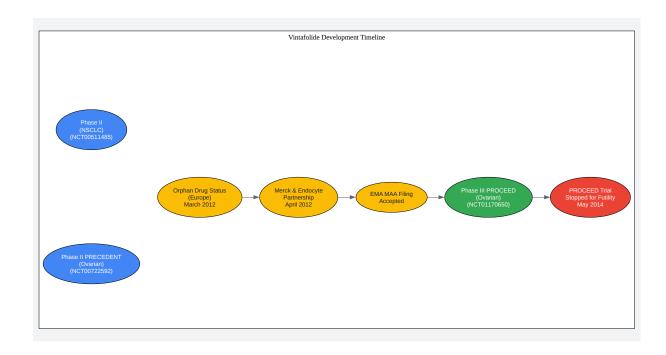
A key innovation in the development of **Vintafolide** was the simultaneous development of a companion diagnostic, Etarfolatide.[1]

- Composition and Purpose: Etarfolatide is an imaging agent consisting of folic acid linked to
 the gamma-emitting radioisotope Technetium-99m (^{99m}Tc).[12][13] Its purpose was to noninvasively visualize FR-positive tumors using Single-Photon Emission Computed
 Tomography (SPECT) imaging, thereby identifying patients whose tumors expressed the
 target and were thus more likely to benefit from Vintafolide.[12][13][14]
- Patient Stratification: Based on Etarfolatide scans, patients were categorized into three groups, allowing for a more precise evaluation of Vintafolide's efficacy[11]:
 - FR++ (or FR 100%): All tumor lesions were positive for FR expression.
 - FR+ (or FR 10-90%): At least one, but not all, tumor lesions were positive.
 - FR- (or FR 0%): No tumor lesions showed FR expression.









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